2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)
Description
The compound 2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) (CAS: 63563-83-7) is a bis-isoindole dione derivative with a molecular formula of C20H17N3O4 and an average molecular weight of 363.37 g/mol . Its structure features two isoindole-1,3-dione moieties connected via a flexible iminobis(ethylene) linker. This compound is notable for its hydrogen-bonding capabilities due to the tertiary amine group in the linker and the electron-withdrawing dione groups, which influence its reactivity and supramolecular interactions .
Properties
IUPAC Name |
2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-17-13-5-1-2-6-14(13)18(25)22(17)11-9-21-10-12-23-19(26)15-7-3-4-8-16(15)20(23)27/h1-8,21H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNSTSVPCJTWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCNCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure consists of two isoindole-1,3-dione units linked by an ethylene diamine moiety. This compound has garnered interest due to its potential therapeutic applications, including anti-inflammatory and cholinesterase inhibitory activities.
- Molecular Formula : C20H17N3O4
- CAS Number : 63563-83-7
- Molecular Weight : 365.37 g/mol
Cholinesterase Inhibition
A notable area of research for this compound is its inhibitory effect on cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in neurotransmission and are targets for drugs aimed at treating neurodegenerative diseases such as Alzheimer's.
Research Findings
Recent studies have reported varying degrees of inhibitory activity against AChE and BuChE:
- IC50 Values :
| Compound Derivative | IC50 (AChE) | IC50 (BuChE) |
|---|---|---|
| Phenyl Substituent | 1.12 µM | 21.24 µM |
| Diphenylmethyl Moiety | 21.24 µM | Not specified |
Anti-inflammatory Activity
Other studies have highlighted the anti-inflammatory potential of isoindole derivatives. The compounds demonstrated significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a mechanism that could be exploited for therapeutic purposes.
Antibacterial Activity
The antibacterial properties of isoindole derivatives have also been investigated. Compounds similar to 2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) showed effectiveness against various bacterial strains, indicating potential applications in treating bacterial infections.
Study on Cholinesterase Inhibition
In a recent study published in MDPI, researchers synthesized several derivatives of isoindoline-1,3-dione and evaluated their inhibitory effects on AChE and BuChE using Ellman's method. The study found that compounds with longer alkyl linkers generally exhibited stronger inhibition against AChE compared to BuChE .
Clinical Implications
The findings from these studies suggest that compounds like 2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) could serve as lead compounds for developing new treatments for Alzheimer's disease and other conditions characterized by cholinergic dysfunction.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Functional Groups
Key structural analogues differ in linker composition, substituents, and electronic properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The oxybis(ethylene) analogue (C24H24N2O7) exhibits higher solubility in polar solvents (e.g., DMSO, methanol) due to its ether linkages, whereas the target compound’s imino group enhances solubility in aprotic solvents .
- Thermal Stability : The phenylene-linked derivative (C24H14N2O4) shows higher thermal stability (melting point >300°C) due to rigidity, contrasting with the target compound’s lower melting range (~200–220°C) .
- Hydrogen Bonding : The hydroxyphenyl variant (C28H20N2O6) forms robust intermolecular H-bonds, leading to distinct crystal packing patterns, as observed in π-π interactions in similar structures .
Crystallographic and Supramolecular Features
- Crystal Packing : The target compound adopts a folded conformation due to its flexible linker, while the phenylene analogue forms planar layers via π-π stacking .
- Hydrogen-Bond Networks : The hydroxyphenyl derivative’s hydroxyl groups facilitate 3D H-bond networks, contrasting with the target compound’s reliance on amine-dione interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
